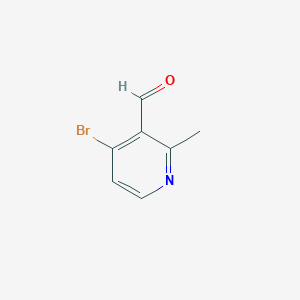
4-Bromo-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the fourth position and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylnicotinaldehyde typically involves the bromination of 2-methylnicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the fourth position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-bromo-2-methylnicotinalcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-Bromo-2-methylpyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-methylnicotinalcohol.
Substitution: 4-Amino-2-methylnicotinaldehyde or 4-thio-2-methylnicotinaldehyde.
Scientific Research Applications
4-Bromo-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but lacks the aldehyde functional group.
2-Bromo-4-methylnicotinaldehyde: Isomer with bromine and methyl groups at different positions.
4-Chloro-2-methylnicotinaldehyde: Chlorine substituted analog.
Uniqueness: 4-Bromo-2-methylnicotinaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern on the pyridine ring also influences its chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
4-bromo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3 |
InChI Key |
MMGCKBATBGIKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)
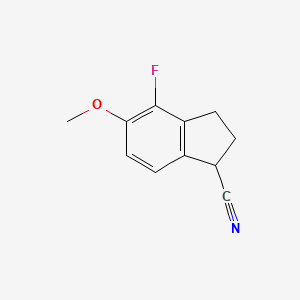



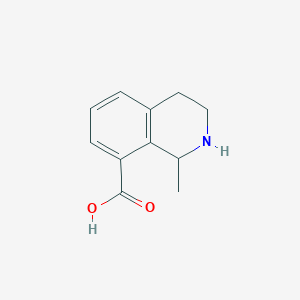
![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)

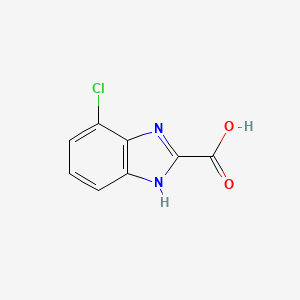

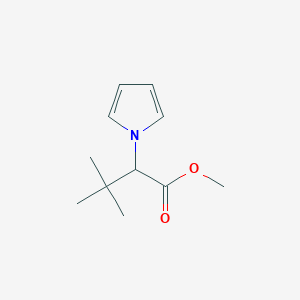
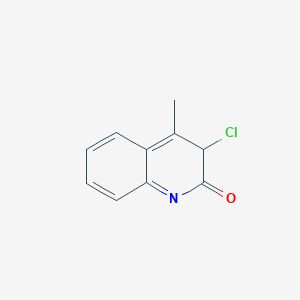
![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
